25-Doxylcholesterol
Overview
Description
25-Doxylcholesterol is a paramagnetic analogue of cholesterol, often used as a tool for studying molecular interactions of genuine cholesterol. It is a spin-labelled cholesterol derivative, which allows researchers to investigate the behavior and interactions of cholesterol in various biological systems .
Scientific Research Applications
25-Doxylcholesterol has a wide range of applications in scientific research:
Future Directions
The role of 25-Doxylcholesterol in cholesterol and bile acid metabolism, antivirus process, and inflammatory response has been largely disclosed . Future research may focus on revealing these functions and underlying mechanisms of this compound . It can be suggested that this compound prevents accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Doxylcholesterol involves the introduction of a doxyl group at the 25th position of the cholesterol molecule. The process typically starts with the preparation of the cholesterol backbone, followed by the selective introduction of the doxyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective modification of the cholesterol molecule .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 25-Doxylcholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the doxyl group, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterols, while reduction can produce different hydroxylated derivatives .
Mechanism of Action
The mechanism of action of 25-Doxylcholesterol involves its interaction with cholesterol-binding proteins and enzymes. The doxyl group allows for the tracking and visualization of cholesterol within biological systems, providing insights into its distribution and interactions. The molecular targets include membrane proteins and enzymes involved in cholesterol metabolism .
Comparison with Similar Compounds
25-Hydroxycholesterol: Another cholesterol derivative used in research, particularly in studies related to cholesterol metabolism and immune responses.
7-Dehydrocholesterol: A precursor to vitamin D3, used in studies related to vitamin D synthesis and metabolism.
Uniqueness of 25-Doxylcholesterol: this compound is unique due to its paramagnetic properties, which allow for the use of electron spin resonance (ESR) spectroscopy to study cholesterol interactions. This makes it a valuable tool for researchers investigating the molecular dynamics of cholesterol in various systems .
Properties
InChI |
InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXVMQRURBFJA-AQHLAHBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910969 | |
Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109024-15-9 | |
Record name | 25-Doxylcholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109024159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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